cis-Anetol

Descripción general

Descripción

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)

Cis-anethole is the cis-stereoisomer of anethole.

cis-Anethole is a natural product found in Scandix australis, Dictamnus albus, and other organisms with data available.

See also: Anise Oil (part of).

Aplicaciones Científicas De Investigación

Aplicaciones en la Industria Alimentaria

cis-Anetol: es ampliamente reconocido por sus propiedades aromatizantes. Se utiliza en la industria alimentaria para impartir un sabor dulce, similar al regaliz, a confitería, productos horneados y bebidas. Sin embargo, es importante tener en cuenta que This compound es menos preferido en comparación con su isómero trans debido a su posible toxicidad y olor menos agradable .

Investigación Farmacéutica

En la industria farmacéutica, This compound ha sido estudiado por sus posibles efectos terapéuticos. La investigación sugiere que puede tener propiedades antiinflamatorias y podría desempeñar un papel en el tratamiento de ciertas enfermedades crónicas al modular las vías de señalización celular .

Síntesis Química

El compuesto sirve como precursor en varias síntesis químicas. Por ejemplo, se ha explorado su isomerización y dimerización inducida por sitios ácidos o irradiación UV para crear moléculas orgánicas complejas .

Propiedades Antimicrobianas

Los estudios han indicado que This compound exhibe actividad antimicrobiana contra una gama de bacterias, lo que podría ser beneficioso para el desarrollo de nuevos agentes antibacterianos .

Mecanismo De Acción

Target of Action

cis-Anethole, a natural phenylpropanoid, has been found to protect against metabolic syndrome (MetS) and its associated components . It has been shown to interact with various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like cell growth, proliferation, differentiation, and survival.

Mode of Action

cis-Anethole exerts its effects through various mechanisms. It has been reported to inhibit oxidative stress and inflammation . It also stimulates insulin secretion from β-cells, which is crucial for glucose homeostasis . Furthermore, it has been found to modulate the mTOR/PPARγ axis , which is involved in lipid metabolism and inflammation.

Biochemical Pathways

cis-Anethole modulates several molecular pathways implicated in the pathogenesis of MetS . It has been reported to block both early and late cellular responses transduced by TNF-α, having an effect on NF-kB, AP-1, JNK (c-Jun N-terminal kinases), MAPK pathways, and apoptosis . These pathways are involved in inflammation, cell proliferation, and cell death.

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

Result of Action

The protective effects of cis-Anethole against MetS include antioxidant and anti-inflammatory effects, stimulation of insulin secretion from β-cells, mediation of oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . These effects contribute to the prevention and management of MetS and its associated diseases.

Action Environment

The action of cis-Anethole can be influenced by environmental factors. For instance, exposure of trans-Anethole to microporous solid acids or UV-Vis irradiation can result in the formation of cis-Anethole . Moreover, the formation of cis-Anethole was found to be due to zeolite treatment , suggesting that certain environmental conditions can influence the formation and hence the action of cis-Anethole.

Actividad Biológica

Cis-anethole, a natural organic compound, is an isomer of anethole, predominantly found in the essential oils of various plants such as fennel and anise. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the existing literature on the biological activity of cis-anethole, encompassing case studies and detailed research findings.

- Chemical Formula : CHO

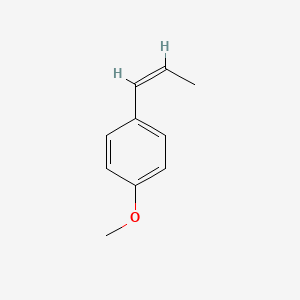

- IUPAC Name : 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene

- CAS Number : 4180-23-8

Antimicrobial Activity

Cis-anethole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Inhibition : Cis-anethole has shown potent antibacterial activity against various strains, including Salmonella typhimurium and Streptococcus mutans, with minimum inhibitory concentrations (MIC) reported at 60 µg/mL and 20 µg/mL respectively .

- Fungal Activity : The compound also displays antifungal properties, making it a potential candidate for use in food preservation and therapeutic applications .

Anti-inflammatory Effects

Research indicates that cis-anethole possesses anti-inflammatory properties:

- A study involving acetic acid-induced colitis in mice revealed that treatment with cis-anethole significantly reduced inflammation markers such as IL-1β and TNF-α. Histopathological evaluations showed amelioration of colonic damage and reduced oxidative stress markers (malondialdehyde levels) in treated groups .

| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Levels | IL-1β Expression | TNF-α Expression |

|---|---|---|---|---|

| Control | - | High | High | High |

| cis-Anethole | 31.25 | Moderate | Moderate | Moderate |

| cis-Anethole | 62.5 | Low | Low | Low |

| cis-Anethole | 125 | Very Low | Very Low | Very Low |

| cis-Anethole | 250 | Very Low | Very Low | Very Low |

Antioxidant Activity

Cis-anethole has been shown to exhibit antioxidant effects:

- In vitro studies suggest that it can scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases . The compound's antioxidant capacity was quantified using various assays, showing a significant reduction in oxidative stress markers.

Study on Colitis

A controlled study on mice with acetic acid-induced colitis evaluated the effects of cis-anethole over a week-long treatment period. Results indicated:

- Decreased inflammatory gene expression.

- Histological improvement in colon tissue.

- Enhanced total antioxidant capacity (TAC) in treated groups compared to controls .

Neuroprotective Potential

Another study explored the neuroprotective effects of trans-anethole (the isomer closely related to cis-anethole) against trimethyltin chloride-induced neurotoxicity. While primarily focusing on trans-anethole, it suggests potential neuroprotective mechanisms applicable to cis-anethole as well:

Propiedades

IUPAC Name |

1-methoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058651 | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25679-28-1, 4180-23-8 | |

| Record name | cis-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.